molecular formula C17H22N2O2 B3090340 3-(Azepan-2-yl)quinoline; acetic acid CAS No. 1210740-44-5

3-(Azepan-2-yl)quinoline; acetic acid

Cat. No.: B3090340
CAS No.: 1210740-44-5
M. Wt: 286.37 g/mol
InChI Key: DJPBFNMTXDXJAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Azepan-2-yl)quinoline; acetic acid is a chemical compound that has garnered significant interest in scientific research due to its potential biological activity and various applications. This compound features a quinoline ring system substituted with an azepane moiety and an acetic acid group, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azepan-2-yl)quinoline; acetic acid typically involves the condensation of quinoline derivatives with azepane and subsequent functionalization with acetic acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(Azepan-2-yl)quinoline; acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds .

Scientific Research Applications

3-(Azepan-2-yl)quinoline; acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Azepan-2-yl)quinoline; acetic acid involves its interaction with specific molecular targets and pathways. The quinoline ring system can intercalate with DNA, affecting replication and transcription processes. Additionally, the compound may inhibit certain enzymes, leading to altered cellular functions and potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler structure without the azepane and acetic acid groups.

    Azepane: A seven-membered nitrogen-containing ring without the quinoline moiety.

    Quinoline N-oxides: Oxidized derivatives of quinoline.

Uniqueness

3-(Azepan-2-yl)quinoline; acetic acid is unique due to its combined structural features, which confer distinct chemical properties and biological activities not observed in simpler quinoline or azepane derivatives .

Biological Activity

3-(Azepan-2-yl)quinoline; acetic acid is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.

Overview of the Compound

Chemical Structure and Properties:

  • IUPAC Name: this compound
  • CAS Number: 1210740-44-5
  • Molecular Formula: C14H15N1O2
  • Molecular Weight: 241.28 g/mol

The compound features a quinoline core with an azepan ring and an acetic acid moiety, which may contribute to its diverse biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial steps may include:

  • Formation of the quinoline structure through cyclization reactions.
  • Introduction of the azepan ring via nucleophilic substitution.
  • Functionalization with acetic acid through esterification or acid-base reactions.

Anticancer Effects

Research indicates that derivatives of quinoline compounds, including this compound, exhibit significant anticancer properties. For instance:

  • A study involving structure-modified quinolinone derivatives demonstrated potent cytotoxicity against various cancer cell lines, including MCF-7 (human breast cancer cells) and HCT116 (colon cancer cells) .
CompoundCell LineIC50 Value (µM)
This compoundMCF-7Not specified
Quinolinone derivativeHCT1169.09 ± 0.5

Antimicrobial Activity

Quinoline derivatives have also shown antimicrobial activity against various pathogens:

  • A study highlighted that quinoline-based compounds can inhibit the growth of Mycobacterium tuberculosis, suggesting potential as anti-tuberculosis agents .
PathogenMIC (µM)
Mycobacterium tuberculosis<10 (varies by derivative)

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Apoptosis Induction: The compound may trigger apoptotic pathways in cancer cells, leading to cell death.
  • Enzyme Inhibition: It could inhibit specific enzymes involved in cancer cell proliferation or microbial growth.
  • Cell Cycle Arrest: Some studies suggest that quinoline derivatives can disrupt the cell cycle, preventing cancer cells from dividing.

Case Studies

  • Cytotoxicity Study : In a controlled experiment, a series of quinoline derivatives were tested for their cytotoxic effects on MCF-7 and HCT116 cells. The results indicated that certain modifications to the quinoline structure significantly enhanced anticancer activity .
  • Antimicrobial Efficacy : A study evaluated various quinoline derivatives against drug-resistant strains of Mycobacterium tuberculosis. The results showed that some compounds exhibited superior efficacy compared to standard treatments, indicating their potential as new therapeutic agents .

Properties

IUPAC Name

acetic acid;3-(azepan-2-yl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2.C2H4O2/c1-2-7-15(16-9-5-1)13-10-12-6-3-4-8-14(12)17-11-13;1-2(3)4/h3-4,6,8,10-11,15-16H,1-2,5,7,9H2;1H3,(H,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJPBFNMTXDXJAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1CCC(NCC1)C2=CC3=CC=CC=C3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(Azepan-2-yl)quinoline; acetic acid
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3-(Azepan-2-yl)quinoline; acetic acid
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3-(Azepan-2-yl)quinoline; acetic acid
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3-(Azepan-2-yl)quinoline; acetic acid
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3-(Azepan-2-yl)quinoline; acetic acid

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